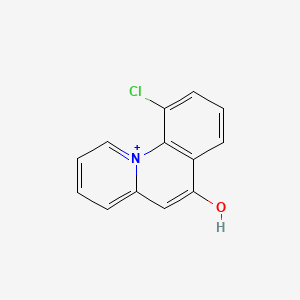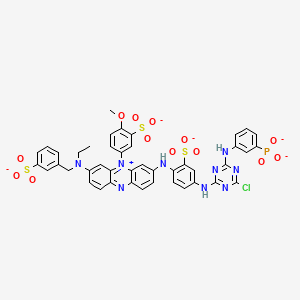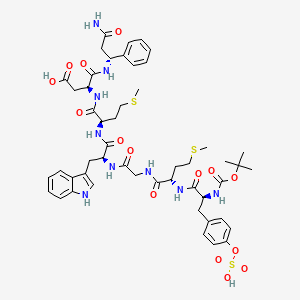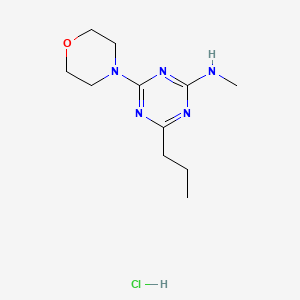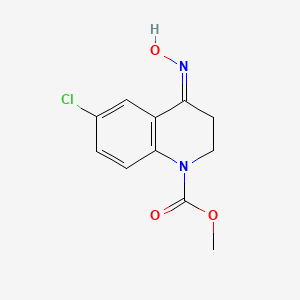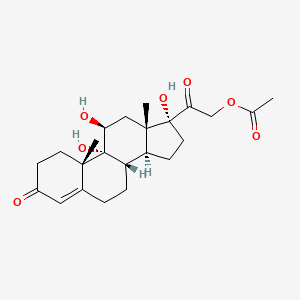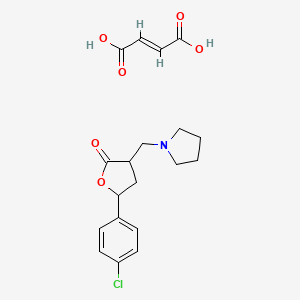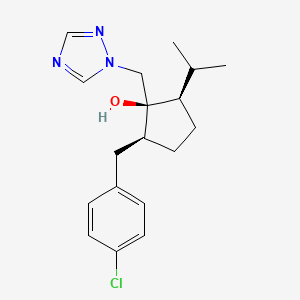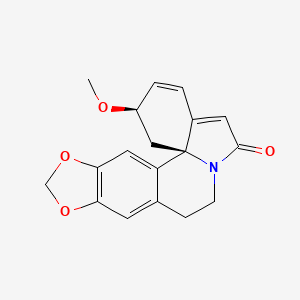
8-Oxoerythraline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxoerythraline is an alkaloid compound isolated from the flowers and seeds of Erythrina caffra, a species belonging to the Fabaceae family . This compound is part of a larger group of erythrinan alkaloids known for their diverse biological activities, including acetylcholinesterase inhibition, which is of particular interest in the treatment of neurodegenerative diseases such as Alzheimer’s .
Preparation Methods
The synthesis of 8-Oxoerythraline involves several steps, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like methylene chloride to isolate the alkaloids from the plant material . The chemical synthesis of erythrinan alkaloids, including this compound, often employs the Diels-Alder reaction, which involves the reaction of activated butadienes with dioxopyrroline . This method allows for the regiospecific and stereoselective formation of erythrinan derivatives .
Chemical Reactions Analysis
8-Oxoerythraline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) for reduction processes . The major products formed from these reactions include erythraline and other erythrinan derivatives . The presence of functional groups such as methoxy and oxo groups in the molecule allows for diverse chemical transformations .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 8-Oxoerythraline involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
8-Oxoerythraline is part of a group of erythrinan alkaloids, which include compounds such as erythraline, erythrinine, and crystamidine . Compared to these similar compounds, this compound is unique due to its specific structural features, such as the presence of an oxo group at the eighth position . This structural uniqueness contributes to its distinct biological activities, particularly its potent acetylcholinesterase inhibitory activity .
Similar Compounds
- Erythraline
- Erythrinine
- Crystamidine
- 11β-Methoxyerythraline
- 8-Oxoerythrinine
Properties
CAS No. |
58779-40-1 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-14-one |
InChI |
InChI=1S/C18H17NO4/c1-21-13-3-2-12-7-17(20)19-5-4-11-6-15-16(23-10-22-15)8-14(11)18(12,19)9-13/h2-3,6-8,13H,4-5,9-10H2,1H3/t13-,18-/m0/s1 |
InChI Key |
RNCIERMYMLFYAO-UGSOOPFHSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1 |
Canonical SMILES |
COC1CC23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


